2,2'-azobis(N-(2-hydroxyethyl)-2-methylpropionamide), also known as NSC-668415, is a synthetic organic compound. While its specific applications in scientific research are limited, research has been conducted on its synthesis and characterization. A study published in the journal "Chemical & Pharmaceutical Bulletin" details the synthesis of this compound and its characterization using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared spectroscopy [].
2,2'-Azobis(N-(2-hydroxyethyl)-2-methylpropionamide), also known as AHMP, is an organic compound. Its origin and specific significance in scientific research are not widely documented in publicly available sources [, , ].
AHMP belongs to the class of azobis compounds, characterized by a central N=N double bond linking two identical functional groups. In AHMP's case, these functional groups are N-(2-hydroxyethyl)-2-methylpropionamide moieties [].
Specific information on AHMP's chemical reactions is limited in publicly available sources. However, azobis compounds are generally known to undergo thermal decomposition, releasing nitrogen gas and smaller molecules []. The specific decomposition reaction for AHMP requires further investigation.
The biological activity of 2,2'-azobis(N-(2-hydroxyethyl)-2-methylpropionamide) primarily revolves around its ability to generate free radicals, which can influence cellular processes. These radicals can affect cell signaling pathways, gene expression, and metabolism, potentially leading to oxidative stress. In laboratory settings, the effects vary with dosage; lower doses can initiate desired polymerization without significant toxicity, while higher doses may induce adverse effects due to excessive radical generation .
The compound's interaction with cellular components can lead to morphological changes and alterations in function. For instance, it may inhibit or activate specific enzymes through radical-mediated mechanisms, impacting various biochemical pathways.
Synthesis of 2,2'-azobis(N-(2-hydroxyethyl)-2-methylpropionamide) typically involves the reaction of N-(2-hydroxyethyl)-2-methylpropionamide with azobisisobutyronitrile or similar azo compounds under controlled conditions. The process generally requires careful temperature management and the presence of solvents that facilitate the reaction while minimizing side products. Detailed protocols may vary based on specific laboratory setups or desired yields .
This compound has numerous applications across various fields:
Its versatility makes it a valuable reagent in both academic research and industrial applications .
Research indicates that 2,2'-azobis(N-(2-hydroxyethyl)-2-methylpropionamide) interacts with various biomolecules through radical formation. These interactions can lead to modifications in proteins and nucleic acids, affecting their function and stability. Studies have shown that the compound can influence enzyme activity and gene expression patterns by altering oxidative states within cells .
Several compounds exhibit similar properties or functions as 2,2'-azobis(N-(2-hydroxyethyl)-2-methylpropionamide). Here are some notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Azobisisobutyronitrile | C₈H₁₈N₄ | Commonly used as a radical initiator in polymer chemistry. |
| 2,2'-Azobis(2-methylpropionamide) | C₈H₁₈N₂O₂ | Similar radical-generating properties but different functional groups. |
| 4,4'-Azobis(4-cyanopentanoic acid) | C₁₂H₁₈N₄O₄ | Used in controlled radical polymerization techniques; generates radicals at lower temperatures. |
The uniqueness of 2,2'-azobis(N-(2-hydroxyethyl)-2-methylpropionamide) lies in its specific functional groups that enhance solubility and reactivity compared to other azo compounds. Its ability to generate free radicals under mild conditions makes it particularly useful for sensitive biological applications .
2,2'-Azobis(N-(2-hydroxyethyl)-2-methylpropionamide) emerged as a specialized azo initiator in the late 20th century, driven by industrial demand for water-soluble polymerization agents. Its development aligns with advancements in functional polymer design, particularly for applications requiring hydroxyl-terminated polymers. Early patents from the 1980s, such as EP0356026A2, describe synthetic routes for azo amide compounds with terminal functional groups, laying the groundwork for its commercialization. By the 1990s, Fujifilm Wako Pure Chemical Corporation introduced it under the trade name VA-086, optimizing its synthesis for controlled radical generation in aqueous systems.
The compound’s discovery addressed limitations of traditional ionic initiators (e.g., persulfates), which introduced charged species incompatible with neutral polymer matrices. Its non-ionic nature and hydroxyl-group functionality enabled novel polymer architectures, particularly in biomedical hydrogels and photoresponsive materials.
2,2'-Azobis[2-methyl-N-(2-hydroxyethyl)propionamide]
Structural Formula: O O || || H2C-C(CH3)-N=N-C(CH3)-CH2 | | NHCH2CH2OH NHCH2CH2OH | Parameter | VA-086 | AIBN (Azobisisobutyronitrile) |
|---|---|---|
| Solubility | Water, methanol, ethanol | Organic solvents only |
| Ionic Character | Non-ionic | Non-ionic |
| Functional Group | Hydroxyl-terminated | Cyano-terminated |
| Residual Monomer Reduction | High (via co-initiation) | Moderate |
Photocurable Hydrogels:
Block Copolymers:
Composite Particle Fabrication:
2,2'-azobis(N-(2-hydroxyethyl)-2-methylpropionamide) represents a symmetrical azo compound characterized by its central nitrogen-nitrogen double bond connecting two identical organic moieties [1] [2]. The molecular formula of this compound is C₁₂H₂₄N₄O₄, with a molecular weight of 288.34 grams per mole [1] [2]. The compound is also known by the Chemical Abstracts Service registry number 61551-69-7 and carries the common designation of water-soluble azo polymerization initiator [1] [31].
The structural architecture of 2,2'-azobis(N-(2-hydroxyethyl)-2-methylpropionamide) consists of two 2-methyl-N-(2-hydroxyethyl)propionamide units linked through a central azo group (-N=N-) [1] [2]. Each terminal unit contains a quaternary carbon center bearing two methyl groups, connected to an amide functional group that extends to a 2-hydroxyethyl chain [31] [33]. This molecular arrangement provides the compound with both hydrophilic characteristics due to the hydroxyl and amide groups, and hydrophobic features from the methyl-substituted carbon centers [31].
The symmetrical nature of the molecule around the central azo bridge creates a structure where both halves are mirror images of each other [1] [2]. The presence of hydroxyl groups at the terminal ends of the molecule enhances its water solubility compared to other azo initiators, making it particularly suitable for aqueous polymerization systems [31] [33].
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₄N₄O₄ |
| Molecular Weight | 288.34 g/mol |
| Chemical Abstracts Service Number | 61551-69-7 |
| Structural Classification | Symmetrical azo compound |
| Functional Groups | Azo, amide, hydroxyl |
The physical properties of 2,2'-azobis(N-(2-hydroxyethyl)-2-methylpropionamide) reflect its molecular structure and functional group composition [1] [31]. The compound appears as white to slightly yellow crystalline powder under standard conditions, indicating its solid-state nature at room temperature [1] [31]. The melting point of the compound has been determined to be 138-145°C with decomposition, demonstrating thermal instability at elevated temperatures characteristic of azo compounds [31] [33].
The density of 2,2'-azobis(N-(2-hydroxyethyl)-2-methylpropionamide) has been reported as 1.19 grams per cubic centimeter, which is typical for organic compounds containing multiple heteroatoms [2]. The predicted boiling point stands at 537.1±50.0°C, though this value is theoretical since the compound undergoes thermal decomposition before reaching its boiling point [2].
Solubility characteristics represent one of the most significant physical properties of this compound [31] [33]. The presence of hydroxyl groups and amide functionalities confers excellent water solubility, distinguishing it from many other azo initiators that are primarily oil-soluble [31]. The compound demonstrates complete miscibility in water, methanol, and ethanol, enabling its use in polar solvent systems [31] [33].
The thermal decomposition behavior follows first-order kinetics with a 10-hour half-life temperature of 86°C in aqueous solution [31] [33]. The activation energy for thermal decomposition has been measured at 104.8 kilojoules per mole, with a frequency factor (natural logarithm A) of 24.29 [31] [33]. The self-accelerating decomposition temperature has been established at 100°C, providing important parameters for safe handling and storage [31].
| Physical Property | Value |
|---|---|
| Appearance | White to slightly yellow crystalline powder |
| Melting Point | 138-145°C (with decomposition) |
| Density | 1.19 g/cm³ |
| Predicted Boiling Point | 537.1±50.0°C |
| 10-hour Half-life Temperature | 86°C (in water) |
| Activation Energy | 104.8 kJ/mol |
| Self-accelerating Decomposition Temperature | 100°C |
| Water Solubility | Completely miscible |
The spectroscopic characteristics of 2,2'-azobis(N-(2-hydroxyethyl)-2-methylpropionamide) provide valuable information about its molecular structure and electronic properties [17] [20]. The azo functional group (N=N) exhibits characteristic spectroscopic signatures that are fundamental to understanding the compound's behavior [17] [20].
In infrared spectroscopy, azo compounds typically display distinctive absorption patterns [20] [21]. The N=N stretching vibration generally appears in the region around 1400-1450 wavenumbers, which is characteristic of the azo double bond [26]. The presence of amide groups contributes additional absorption bands, with carbonyl stretching vibrations typically observed around 1650-1680 wavenumbers [21]. Hydroxyl group stretching vibrations appear as broad absorptions in the 3200-3600 wavenumber region due to hydrogen bonding interactions [21].
The predicted acid dissociation constant (pKa) value for 2,2'-azobis(N-(2-hydroxyethyl)-2-methylpropionamide) is 13.95±0.46, indicating weak acidity associated with the hydroxyl groups [2]. This value reflects the electron-withdrawing effects of the adjacent amide and azo functionalities on the hydroxyl groups [2].
Nuclear magnetic resonance spectroscopy would be expected to show characteristic patterns for the symmetrical structure [14]. The methyl groups attached to the quaternary carbon centers would appear as singlets in proton nuclear magnetic resonance due to their equivalent chemical environments [14]. The hydroxyl protons would likely appear as broad signals due to exchange processes, while the methylene protons of the hydroxyethyl chains would show characteristic coupling patterns [14].
Ultraviolet-visible spectroscopy of azo compounds typically reveals absorption maxima related to π-π* and n-π* electronic transitions [24] [25]. The conjugated azo system contributes to the compound's ability to absorb light in the ultraviolet region, which is important for its photochemical properties [24] [25].
| Spectroscopic Feature | Expected Range/Value |
|---|---|
| N=N Stretching (Infrared) | 1400-1450 cm⁻¹ |
| C=O Stretching (Infrared) | 1650-1680 cm⁻¹ |
| O-H Stretching (Infrared) | 3200-3600 cm⁻¹ |
| Predicted pKa | 13.95±0.46 |
| Electronic Transitions | π-π* and n-π* |
The structural features of 2,2'-azobis(N-(2-hydroxyethyl)-2-methylpropionamide) can be compared with other members of the azo compound family to understand its unique characteristics [13] [16]. Comparative analysis with related azo compounds reveals important structural relationships and property variations [13] [16].
In comparison with 2,2'-azobis(2-methylpropionamidine) dihydrochloride, which has a molecular formula of C₈H₂₀Cl₂N₆ and molecular weight of 271.19 grams per mole, the hydroxyethyl-substituted compound shows significant differences [5] [6]. The presence of hydroxyl groups instead of amidine functionalities fundamentally alters the solubility profile and chemical reactivity [5] [6] [31].
The nitrogen-nitrogen bond length in azo compounds typically ranges from 1.24 to 1.27 Angstroms, as observed in crystallographic studies of related compounds [16] [17]. For instance, 2,2'-azobis(1H-imidazole-4,5-dicarbonitrile) shows an N=N bond length of 1.266 Angstroms, which is representative of the azo bridge in these systems [13] [16]. Similar bond lengths would be expected for 2,2'-azobis(N-(2-hydroxyethyl)-2-methylpropionamide) due to the similar electronic environment around the azo group [13] [16].
Structural comparison with azobenzene, the simplest aromatic azo compound, reveals important differences in molecular geometry and properties [17]. While azobenzene exhibits a planar trans configuration with an N-N distance of 1.189 Angstroms, aliphatic azo compounds like 2,2'-azobis(N-(2-hydroxyethyl)-2-methylpropionamide) show different geometric arrangements due to steric and electronic factors [17].
The thermal decomposition temperatures also vary significantly among azo compounds [31] [34]. While 2,2'-azobis(N-(2-hydroxyethyl)-2-methylpropionamide) has a 10-hour half-life temperature of 86°C, other azo initiators show different values: 2,2'-azobis(2-methylpropionitrile) decomposes at 65°C, and 2,2'-azobis(2-methylpropionamidine) dihydrochloride at 56°C [34].
| Compound | Molecular Formula | Molecular Weight | 10-hour Half-life Temperature |
|---|---|---|---|
| 2,2'-azobis(N-(2-hydroxyethyl)-2-methylpropionamide) | C₁₂H₂₄N₄O₄ | 288.34 g/mol | 86°C |
| 2,2'-azobis(2-methylpropionitrile) | C₈H₁₂N₄ | 164.21 g/mol | 65°C |
| 2,2'-azobis(2-methylpropionamidine) dihydrochloride | C₈H₂₀Cl₂N₆ | 271.19 g/mol | 56°C |
The isomerism and conformational behavior of 2,2'-azobis(N-(2-hydroxyethyl)-2-methylpropionamide) are fundamental aspects of its molecular structure and chemical properties [17] [24]. Azo compounds are well-known for their ability to exist in different geometric configurations around the nitrogen-nitrogen double bond [17] [24].
The most significant form of isomerism in azo compounds is geometric isomerism, specifically the existence of E (trans) and Z (cis) configurations [17] [24]. For 2,2'-azobis(N-(2-hydroxyethyl)-2-methylpropionamide), the trans configuration represents the thermodynamically stable form under normal conditions [17] [24]. In this configuration, the two organic substituents are positioned on opposite sides of the azo double bond, minimizing steric interactions between the bulky substituent groups [17].
The energy barrier for isomerization between trans and cis forms in azo compounds typically ranges from 80-100 kilojoules per mole [17] [25]. This barrier is sufficiently high to prevent spontaneous isomerization at room temperature but allows for photochemical switching under appropriate light conditions [17] [25]. The trans isomer is generally more stable than the cis form by approximately 40-50 kilojoules per mole due to reduced steric hindrance [17] [25].
Conformational analysis reveals that the molecule possesses multiple rotatable bonds, particularly around the carbon-nitrogen bonds connecting the amide groups to the central azo-bearing carbon atoms [24] [25]. The rotational freedom around these bonds allows for various conformational arrangements while maintaining the overall trans geometry of the azo bridge [24].
The presence of hydroxyl groups introduces additional conformational considerations through intramolecular hydrogen bonding possibilities [18] [19]. These interactions can influence the preferred conformations and affect the overall molecular geometry [18] [19]. The terminal hydroxyethyl chains can adopt different orientations, creating conformational diversity within the molecular structure [18] [19].
Computational studies on related azo compounds suggest that the trans configuration exhibits enhanced stability due to favorable electronic interactions and reduced steric conflicts [24] [25]. The planar or near-planar arrangement of the central portion of the molecule maximizes orbital overlap and conjugation effects [24] [25].
| Isomeric/Conformational Feature | Characteristics |
|---|---|
| Primary Isomerism Type | Geometric (E/Z around N=N bond) |
| Stable Configuration | Trans (E) |
| Isomerization Barrier | 80-100 kJ/mol (estimated) |
| Stability Difference | Trans more stable by ~40-50 kJ/mol |
| Rotatable Bonds | Multiple C-N bonds |
| Additional Interactions | Intramolecular hydrogen bonding |
Irritant